Olmesartan Bis-medoxomil
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Overview
Description
Olmesartan Bis-medoxomil (1H-1-Medoxomil + 2H-2-Medoxomil Mixture) is a compound used primarily in the treatment of hypertension. It is a mixture of two isomers, 1H-1-Medoxomil and 2H-2-Medoxomil, which are derivatives of olmesartan medoxomil. This compound is an angiotensin II receptor blocker (ARB) that helps relax blood vessels, thereby lowering blood pressure and improving blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Bis-medoxomil involves multiple steps, starting from the basic structure of olmesartan. The key steps include the formation of the medoxomil ester, which is achieved through esterification reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Olmesartan Bis-medoxomil undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed to form olmesartan.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include olmesartan and its various derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Olmesartan Bis-medoxomil has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Used in the formulation of pharmaceutical products for hypertension management.
Mechanism of Action
Olmesartan Bis-medoxomil exerts its effects by blocking the angiotensin II receptors (AT1) in the body. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels. By blocking these receptors, this compound prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism also reduces the secretion of aldosterone, which helps in lowering blood volume and pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another ARB used for hypertension.
Valsartan: Similar in function but differs in its chemical structure.
Irbesartan: Another ARB with a different pharmacokinetic profile.
Uniqueness
Olmesartan Bis-medoxomil is unique due to its dual isomeric form, which may offer distinct pharmacological advantages. Its high affinity for the AT1 receptor and its ability to provide sustained blood pressure control make it a valuable option in hypertension management .
Properties
Molecular Formula |
C68H68N12O18 |
---|---|
Molecular Weight |
1341.3 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-3-[[4-[2-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-3-[[4-[2-[2-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylate |
InChI |
InChI=1S/2C34H34N6O9/c1-6-9-27-35-29(34(4,5)44)28(31(41)45-18-26-20(3)47-33(43)49-26)39(27)16-21-12-14-22(15-13-21)23-10-7-8-11-24(23)30-36-37-38-40(30)17-25-19(2)46-32(42)48-25;1-6-9-27-35-29(34(4,5)44)28(31(41)45-18-26-20(3)47-33(43)49-26)39(27)16-21-12-14-22(15-13-21)23-10-7-8-11-24(23)30-36-38-40(37-30)17-25-19(2)46-32(42)48-25/h2*7-8,10-15,44H,6,9,16-18H2,1-5H3 |
InChI Key |
YZGNNMMLVGOZEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)CC5=C(OC(=O)O5)C)C(=O)OCC6=C(OC(=O)O6)C)C(C)(C)O.CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4CC5=C(OC(=O)O5)C)C(=O)OCC6=C(OC(=O)O6)C)C(C)(C)O |
Origin of Product |
United States |
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